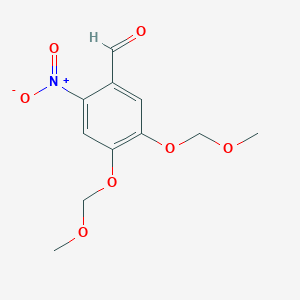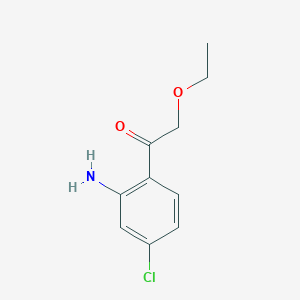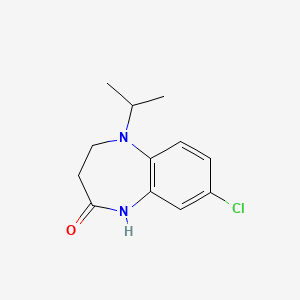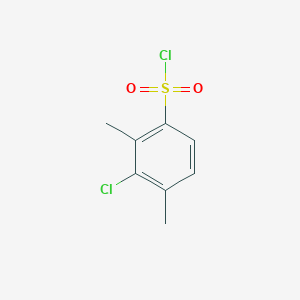
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C₁₁H₁₃NO₇ . It is characterized by the presence of two methoxymethoxy groups and a nitro group attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde typically involves the protection of hydroxyl groups followed by nitration and formylation reactions. A common synthetic route includes:
Protection of Hydroxyl Groups: The starting material, 4,5-dihydroxybenzaldehyde, is treated with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4,5-bis(methoxymethoxy)benzaldehyde.
Nitration: The protected benzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, yielding this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
2-Nitrobenzaldehyde: Lacks the methoxymethoxy groups, making it less sterically hindered.
4,5-Dihydroxy-2-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxymethoxy groups, making it more reactive in certain conditions.
Uniqueness: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is unique due to the presence of methoxymethoxy groups, which provide steric protection and influence the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCSMXQWQAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












